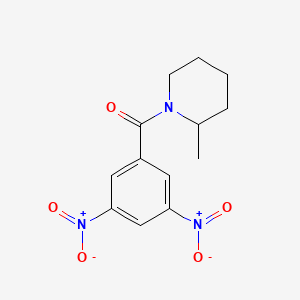
(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H15N3O5. It is known for its unique structure, which includes a dinitrophenyl group and a methylpiperidinyl group connected by a methanone bridge
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, are used in the analysis of organic substances by derivatization . This suggests that the compound may interact with a variety of organic substances, depending on the specific context of its use.
Mode of Action
It’s known that similar compounds, such as 3,5-dinitrobenzoic acid, react with substances to form a derivative . This reaction typically occurs in the presence of a catalyst or under specific conditions. The resulting derivative can then be analyzed for various purposes.
Biochemical Pathways
For instance, 3,5-dinitrobenzoic acid is known to react with alcohols and amines to form derivatives . This suggests that 1-(3,5-dinitrobenzoyl)-2-methylpiperidine may also interact with these groups, potentially affecting pathways involving these types of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various other functionalized compounds .
Scientific Research Applications
(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dinitrophenyl)-(2-ethylpiperidin-1-yl)methanone
- (3,5-Dinitrophenyl)-(2-propylpiperidin-1-yl)methanone
- (3,5-Dinitrophenyl)-(2-butylpiperidin-1-yl)methanone
Uniqueness
(3,5-Dinitrophenyl)-(2-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-9-4-2-3-5-14(9)13(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIQSHKNXJGDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385727 |
Source


|
| Record name | (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-73-2 |
Source


|
| Record name | (3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4939363.png)
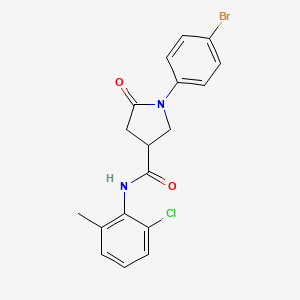
![2-benzyl-1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4939395.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4939400.png)


![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
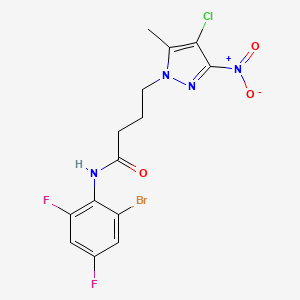
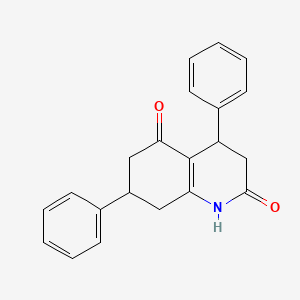
![2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one](/img/structure/B4939434.png)
![7-methyl-2-thiophen-2-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4939444.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)
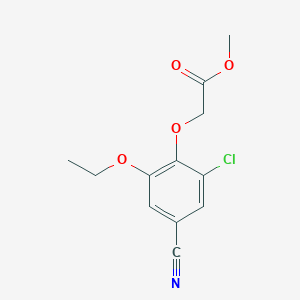
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4939456.png)
